molecular formula C21H21N3O6S2 B2797674 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide CAS No. 892857-58-8

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide

Cat. No.: B2797674
CAS No.: 892857-58-8
M. Wt: 475.53
InChI Key: UKUYTVBWSGVRHU-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylmorpholin-4-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a sulfonamide-benzamide hybrid compound featuring a 2,6-dimethylmorpholine sulfonyl group and a fused [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl moiety. Key structural features include:

  • Sulfonyl group: Enhances solubility and influences electronic properties.
  • Benzothiazole-dioxolane fusion: Contributes to π-π stacking and hydrogen-bonding capabilities.

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S2/c1-12-9-24(10-13(2)30-12)32(26,27)15-5-3-14(4-6-15)20(25)23-21-22-16-7-17-18(29-11-28-17)8-19(16)31-21/h3-8,12-13H,9-11H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUYTVBWSGVRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide typically involves multi-step organic reactions. The key steps may include:

  • Formation of the [1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazole core through cyclization reactions.
  • Introduction of the sulfonyl group via sulfonation reactions.
  • Coupling with 2,6-dimethylmorpholine under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially break down the sulfonyl group.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Group Comparisons

Compound Name Key Substituents Molecular Features Potential Bioactivity
4-(2,6-Dimethylmorpholin-4-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide 2,6-Dimethylmorpholine sulfonyl, benzothiazole-dioxolane Sulfonamide, fused heterocycle Kinase inhibition, antimicrobial
N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide Nitro group, benzothiazole-dioxolane Electron-withdrawing nitro, amide linkage Anticancer, antimicrobial
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] Phenylsulfonyl, triazole-thione, fluorophenyl Triazole-thione tautomerism, fluorinated aryl Antifungal, enzyme inhibition
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinedione, enone moiety Conjugated system, amide bond Antidiabetic, anti-inflammatory

Key Observations :

  • Heterocyclic Systems : The triazole-thione derivatives (e.g., compounds [7–9]) exhibit tautomerism, which is absent in the target compound’s rigid benzothiazole-dioxolane system. This rigidity may enhance binding selectivity .
  • Morpholine vs. Thiazolidinedione : The 2,6-dimethylmorpholine in the target compound provides steric hindrance and basicity, contrasting with the planar thiazolidinedione in ’s compounds, which may favor interactions with enzymatic active sites .
Spectroscopic and Analytical Profiles

Table 3: IR and NMR Spectral Comparisons

Compound Class IR Key Bands (cm⁻¹) ¹H/¹³C NMR Features Confirmed By
Target Compound νS=O (~1350), νC-O (dioxolane, ~1250) Morpholine CH₃ (δ 1.2–1.4), benzothiazole aromatic protons Hypothetical
Hydrazinecarbothioamides [4–6] νC=S (1243–1258), νC=O (1663–1682) NH (δ 8.5–9.0), sulfonyl aryl protons IR, NMR
Triazole-thiones [7–9] νC=S (1247–1255), absence of νC=O Thione tautomer protons, fluorophenyl signals IR, ¹H-NMR
Nitrobenzamide () νNO₂ (~1520, ~1350), νC=O (~1680) Nitro group deshielding in ¹³C NMR ChemSpider data

Critical Analysis :

  • The absence of νC=O in triazole-thiones [7–9] contrasts with the target compound’s retained benzamide carbonyl, confirmed by IR .
  • ’s nitrobenzamide shows distinct NO₂ stretching bands, absent in the sulfonyl-containing target compound, aiding structural differentiation .

Q & A

Q. What statistical methods are recommended for analyzing dose-response discrepancies across cell-based assays?

  • Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) quantify EC₅₀ values, while ANOVA with post-hoc Tukey tests identifies significant differences between assays. Principal Component Analysis (PCA) can disentangle confounding variables like cell-line-specific metabolic profiles .

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